5-Fluoro-1H-indazol-7-amine: A Strategic Pharmacophore Building Block in Modern Drug Discovery
5-Fluoro-1H-indazol-7-amine: A Strategic Pharmacophore Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the indazole ring system has cemented its status as a "privileged scaffold," frequently utilized in the design of kinase inhibitors, receptor antagonists, and protein-protein interaction modulators [1]. Within this family, 5-Fluoro-1H-indazol-7-amine (CAS: 1352397-94-4) represents a highly specialized and strategically valuable building block. By combining the hydrogen-bonding capability of the indazole core, the metabolic shielding of a strategically placed fluorine atom, and the synthetic versatility of a primary amine at the 7-position, this compound offers a unique physicochemical profile for drug developers [2].
This technical guide provides an in-depth analysis of the chemical properties, structural dynamics, and field-proven synthetic protocols for utilizing 5-Fluoro-1H-indazol-7-amine in advanced drug discovery workflows.
Physicochemical Profiling & Structural Dynamics
The utility of 5-Fluoro-1H-indazol-7-amine stems from the synergistic electronic and steric effects of its substituents. The indazole core exists in a tautomeric equilibrium between the
The Role of the 5-Fluoro Substituent
Fluorine is the most electronegative element, and its incorporation into the indazole core at the 5-position serves three distinct causal functions in medicinal chemistry [3]:
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Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the electron-rich 5-position, significantly increasing the half-life of the resulting drug candidate.
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pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of both the indazole N1 proton and the 7-amino group. This modulates the overall basicity of the molecule, enhancing membrane permeability and oral bioavailability.
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Conformational Locking: While sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), the highly polarized C-F bond can participate in orthogonal multipolar interactions with target proteins, often increasing binding affinity[3].
Quantitative Chemical Properties
The following table summarizes the core quantitative data for 5-Fluoro-1H-indazol-7-amine [4]:
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1352397-94-4 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₇H₆FN₃ | Low molecular weight allows for extensive downstream elaboration. |
| Molecular Weight | 151.14 g/mol | High ligand efficiency (LE) potential in fragment-based discovery. |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Optimal for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 2 (N1-H, C7-NH₂) | Essential for hinge-binding interactions in kinase targets. |
| Hydrogen Bond Acceptors | 2 (N2, F) | Facilitates orientation within hydrophobic protein pockets. |
| SMILES | FC1=CC2=C(NN=C2)C(N)=C1 | Computational modeling and cheminformatics input. |
Reactivity & Synthetic Utility
The 7-amino group of 5-Fluoro-1H-indazol-7-amine is an aniline-like primary amine. However, it is significantly deactivated compared to a standard aniline. This deactivation is caused by the electron-withdrawing nature of the adjacent indazole ring system and the inductive pull of the 5-fluoro group.
As an Application Scientist, understanding this electronic deactivation is critical. Standard alkylation or mild acylation conditions will often fail or result in poor yields. To successfully functionalize this position, highly active coupling reagents or specific palladium-catalyzed cross-coupling conditions (such as the Buchwald-Hartwig amination) must be employed [5]. Furthermore, the N1 position of the indazole is highly nucleophilic under basic conditions and must be protected to prevent undesired oligomerization or regiochemical mixtures.
Synthetic Workflow Visualization
Caption: Divergent synthetic workflow for the functionalization of 5-Fluoro-1H-indazol-7-amine.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in verification method to ensure scientific integrity.
Protocol 1: Regioselective N1-Boc Protection
Objective: Shield the highly nucleophilic N1 position to enable selective chemistry at the deactivated 7-amino group.
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Initialization: Dissolve 5-Fluoro-1H-indazol-7-amine (1.0 eq) in anhydrous THF (0.2 M).
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Causality: THF provides excellent solubility for the polar starting material and coordinates well with the reactive intermediates, stabilizing the transition state.
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Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).
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Causality: DMAP acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly reactive N-acylpyridinium intermediate, which is necessary to drive the protection of the indazole N1 position efficiently.
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Reagent Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dropwise.
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Causality: Strict temperature control (0 °C) and precise stoichiometry (1.05 eq) prevent over-protection (di-Boc formation) at the 7-amino position.
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Reaction & Validation: Stir for 2 hours at room temperature. Monitor by LC-MS.
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Validation: The reaction is complete when the mass shifts by exactly +100 Da (loss of t-BuOH and CO₂ during ionization).
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Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc.
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Causality: A mildly acidic quench neutralizes the DMAP and prevents base-catalyzed cleavage of the newly formed Boc group during concentration.
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Protocol 2: Buchwald-Hartwig Cross-Coupling at the 7-Amino Position
Objective: Form a C-N bond between the deactivated 7-amino group and an aryl bromide [5].
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Preparation: In an oven-dried Schlenk flask, combine N1-Boc-5-fluoro-1H-indazol-7-amine (1.0 eq), Aryl Bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.1 eq).
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Causality: RuPhos is specifically chosen as the ligand because its steric bulk and electron-rich dicyclohexylphosphine moiety accelerate the reductive elimination step, which is otherwise the bottleneck when coupling deactivated anilines [5].
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Base Addition: Add Cs₂CO₃ (2.0 eq).
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Causality: Cs₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the amine during the catalytic cycle but mild enough to leave the N1-Boc protecting group intact (unlike stronger bases like NaOtBu).
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Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles and backfill with Argon.
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Causality: Palladium(0) is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation and the formation of homocoupled byproducts.
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Execution: Heat the mixture at 90 °C for 12 hours.
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Validation: Filter through a pad of Celite to remove palladium black and inorganic salts before LC-MS analysis. The presence of the coupled product mass validates the catalytic turnover.
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Pharmacological Relevance & Signaling Pathway Integration
Indazole derivatives, particularly those functionalized at the 7-position, are highly privileged in the development of Kinase Inhibitors (e.g., targeting VEGFR, BTK, or JAK/STAT pathways) [1].
When 5-Fluoro-1H-indazol-7-amine is elaborated into a mature drug candidate, the indazole core typically acts as an ATP-competitive inhibitor . The N1-H and N2 atoms form critical hydrogen bonds with the hinge region of the kinase, while the 5-fluoro group projects into the hydrophobic pocket, enhancing binding affinity and protecting the scaffold from metabolic degradation [2].
Kinase Inhibition Pathway Visualization
Caption: Mechanism of action for indazole-derived ATP-competitive kinase inhibitors.
By utilizing 5-Fluoro-1H-indazol-7-amine as the foundational scaffold, researchers can rapidly access chemical space that is pre-optimized for both target engagement (via the indazole hinge-binder) and pharmacokinetic resilience (via the 5-fluoro substitution).
References
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Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2020. URL:[Link]
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Swallow, S. "Fluorine in Medicinal Chemistry." Progress in Medicinal Chemistry, 2015. URL:[Link]
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Muller, K., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. URL:[Link]
